N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Coupling with Aromatic Acids: The benzothiazole core is then coupled with aromatic acids using coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF).
Final Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and 2-(2-methoxyphenoxy)propanoic acid under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-4-substituted benzamides: These compounds share the benzothiazole core and exhibit similar biological activities.
2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole: Used in PET imaging for cancer diagnosis.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the benzothiazole core with the methoxyphenoxy group enhances its pharmacokinetic properties and target specificity .
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C23H20N2O3S/c1-15(28-20-9-5-4-8-19(20)27-2)22(26)24-17-13-11-16(12-14-17)23-25-18-7-3-6-10-21(18)29-23/h3-15H,1-2H3,(H,24,26) |
InChI Key |
IQDOLKDVKQMZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4OC |
Origin of Product |
United States |
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